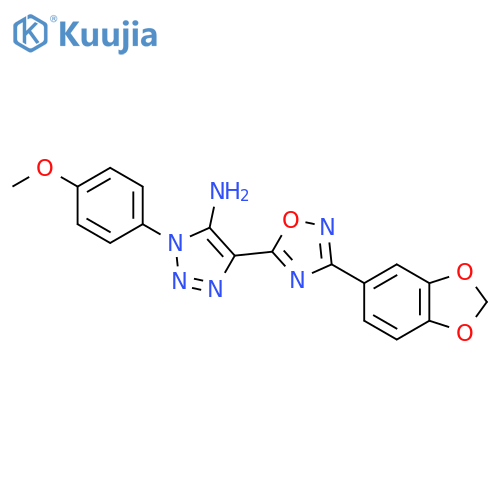Cas no 892762-74-2 (4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine)

892762-74-2 structure
商品名:4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 892762-74-2
- 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
- CCG-166643
- 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine
- AKOS001908400
- 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
- F1609-0403
- 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
-
- インチ: 1S/C18H14N6O4/c1-25-12-5-3-11(4-6-12)24-16(19)15(21-23-24)18-20-17(22-28-18)10-2-7-13-14(8-10)27-9-26-13/h2-8H,9,19H2,1H3
- InChIKey: KRWSGBWOOKXIKY-UHFFFAOYSA-N
- ほほえんだ: O1COC2C=CC(C3=NOC(C4=C(N)N(C5C=CC(=CC=5)OC)N=N4)=N3)=CC1=2
計算された属性
- せいみつぶんしりょう: 378.10765295g/mol
- どういたいしつりょう: 378.10765295g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 123Ų
4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1609-0403-5mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0403-15mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1609-0403-3mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0403-2μmol |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1609-0403-1mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1609-0403-4mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1609-0403-10mg |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1609-0403-20μmol |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1609-0403-10μmol |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0403-5μmol |
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine |
892762-74-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
892762-74-2 (4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine) 関連製品
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
